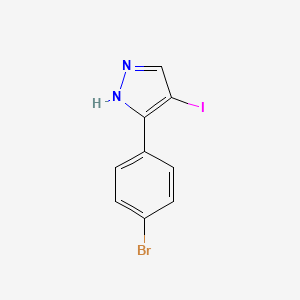

3-(4-Bromophenyl)-4-iodo-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6BrIN2 |

|---|---|

Molecular Weight |

348.97 g/mol |

IUPAC Name |

5-(4-bromophenyl)-4-iodo-1H-pyrazole |

InChI |

InChI=1S/C9H6BrIN2/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,(H,12,13) |

InChI Key |

PJGNILNWPBBZGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)I)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Bromophenyl 4 Iodo 1h Pyrazole and Analogous Pyrazole Architectures

Pyrazole (B372694) Ring Construction Strategies

The formation of the pyrazole core is a foundational step in synthetic organic chemistry, with several robust methods available. These strategies primarily involve the combination of a three-carbon (C3) building block with a two-nitrogen (N2) unit.

Cyclocondensation reactions are among the most traditional and widely utilized methods for pyrazole synthesis. These reactions typically involve the formation of the heterocyclic ring through the reaction of a binucleophile with a bielectrophile, accompanied by the elimination of a small molecule, such as water.

The classical and most common synthesis of the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds (the C3 1,3-dielectrophile) with hydrazines (the N2 building block). beilstein-journals.orgresearchgate.net To synthesize the 3-(4-bromophenyl)-1H-pyrazole precursor, a suitable 1,3-dielectrophile would be 1-(4-bromophenyl)-1,3-butanedione, which would react with hydrazine hydrate.

The reaction proceeds via initial condensation of one of the hydrazine nitrogen atoms with a carbonyl group, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. While this method is straightforward, the use of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of regioisomeric products. thieme-connect.commdpi.com

| Precursor 1 | Precursor 2 | Product | Conditions | Yield |

| 1,3-Diketones | Arylhydrazines | 1,3,5-Trisubstituted Pyrazoles | Silica gel supported sulfuric acid, Solvent-free | High |

| 1,1,3,3-Tetramethoxypropane | Arylhydrazines | 1-Aryl-1H-pyrazoles | Acidic | Not specified |

| β-Enaminone | Hydrazine | Pyrene-substituted NH-pyrazole | Not specified | 85-87% |

This table illustrates various cyclocondensation reactions for pyrazole synthesis.

Achieving regioselectivity is a significant challenge when unsymmetrical 1,3-dicarbonyls react with substituted hydrazines. The reaction can yield two different regioisomers, and their separation can be difficult, leading to reduced yields of the desired product. thieme-connect.com Research has shown that reaction conditions, particularly the choice of solvent, play a critical role in controlling the isomeric ratio. Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have been found to provide significantly higher regioselectivity compared to traditional protic solvents like ethanol or acetic acid. thieme-connect.com

For instance, the condensation of 4-substituted arylhydrazines with 4,4,4-trifluoro-1-arylbutane-1,3-diones in DMAc afforded pyrazoles with selectivity ranging from 96.7:3.3 to greater than 99.8:0.2, whereas reactions in ethanol gave poor selectivity. thieme-connect.com The improved regioselectivity is attributed to a subtle balance of electronic and steric effects operative in the reaction intermediates. thieme-connect.com

| 1,3-Diketone Series | Arylhydrazine | Solvent | Regioselectivity (Isomer 1:Isomer 2) | Yield |

| 4,4,4-Trifluoro-1-arylbutane-1,3-diones | 4-Substituted arylhydrazines | DMAc | 96.7:3.3 to >99.8:0.2 | 59-83% |

| 4,4-Difluoromethyl-1-arylbutane-1,3-diones | Arylhydrazine hydrochlorides | DMAc | 86:14 to >99.8:0.2 | 60-98% |

| 4-Methyl-1-arylbutane-1,3-diones | Arylhydrazine hydrochlorides | DMAc | 93:7 to >99.8:0.2 | 77-98% |

This table demonstrates the effect of substrate and solvent on the regioselectivity of pyrazole synthesis, adapted from studies on substituted pyrazoles. thieme-connect.com

[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are a powerful and highly regioselective method for constructing the pyrazole ring. nih.gov This approach involves the reaction of a 1,3-dipole with a dipolarophile. A common strategy is the reaction of nitrile imines (as the 1,3-dipole), generated in situ from hydrazonoyl halides, with alkynes or alkenes (as the dipolarophile). researchgate.netuni-mainz.de

Another notable example is the cycloaddition of sydnones with alkynes. nih.govacs.org This method has emerged as a robust approach for pyrazole construction, though early iterations were sometimes limited by harsh conditions and poor regioselectivity. acs.org Modern protocols have overcome many of these limitations. For example, a base-mediated [3+2] cycloaddition between 2-alkynyl-1,3-dithianes and sydnones provides 1,3,4-trisubstituted pyrazoles with high regioselectivity under mild conditions. nih.govacs.org

| 1,3-Dipole Source | Dipolarophile | Catalyst/Conditions | Key Feature |

| N-Alkylated Tosylhydrazones | Terminal Alkynes | t-BuOK, Pyridine, 18-crown-6 | Complete regioselectivity organic-chemistry.org |

| Sydnones | 2-Alkynyl-1,3-dithianes | Base-mediated | Excellent regioselectivity nih.govacs.org |

| Hydrazonoyl Halides (in situ) | Vinylsulfonium salts | Mild conditions | High regioselectivity organic-chemistry.org |

| Diazo compounds (in situ) | Alkynyl bromides (in situ) | Not specified | High regioselectivity organic-chemistry.org |

This table summarizes various [3+2] cycloaddition strategies for pyrazole synthesis.

Modern synthetic methods increasingly rely on transition-metal catalysis to construct heterocyclic cores with high efficiency and selectivity. bohrium.com These methods often proceed through C-H functionalization, which avoids the need for pre-functionalized starting materials and offers greater atom economy. nih.gov Catalysts based on palladium, copper, nickel, and rhodium have been employed for the synthesis of pyrazoles. bohrium.com

Strategies include:

Domino C-N Coupling/Hydroamination: Copper(I) iodide can catalyze the reaction of acetylenes and diamines to form pyrazoles in good yields. mdpi.com

Aerobic Oxidative Cyclization: Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives. organic-chemistry.org

Dehydrogenative Coupling: Ruthenium complexes can catalyze the acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines to furnish pyrazoles. organic-chemistry.org

While powerful, a significant challenge in transition-metal-catalyzed C-H functionalization of pyrazoles is controlling regioselectivity, as reactions can occur at multiple positions on the ring. bohrium.com Strategies to address this include the use of directing groups or carefully tuned catalyst-ligand systems. bohrium.comnih.gov

Cyclocondensation Approaches for 1H-Pyrazole Formation

Regioselective Introduction of Halogen Substituents

Once the 3-(4-bromophenyl)-1H-pyrazole core is synthesized, the final step is the regioselective introduction of an iodine atom at the C4 position. The electronic nature of the pyrazole ring typically directs electrophilic substitution to this position. arkat-usa.org

Several methods have been developed for the efficient and selective iodination of pyrazole derivatives.

Iodination with I₂ and an Oxidant: A highly regioselective method for C4 iodination involves the use of elemental iodine (I₂) in the presence of a mild oxidant such as ceric ammonium nitrate (CAN). This approach has been successfully applied to 1-aryl-3-CF₃-1H-pyrazoles, affording the 4-iodo derivatives in a highly selective manner. nih.gov

Iodination with KIO₃: An alternative one-pot protocol uses potassium iodate (KIO₃) and diphenyl diselenide (PhSe)₂ as catalysts under acidic conditions for the selective C4 iodination of in situ generated pyrazoles. schenautomacao.com.brnih.gov

Other Iodinating Agents: Other common reagents for iodination include N-iodosuccinimide (NIS) and 1,3-diiodo-5,5-dimethylhydantoin (DIH). nih.gov A novel method utilizing in-situ formed nitrogen triiodide has also been reported as a convenient and green alternative for the C-I bond formation on pyrazole derivatives. sciforum.net

It is crucial to control the reaction conditions to avoid substitution at other positions. For comparison, iodination at the C5 position can be achieved under different conditions, typically by deprotonating the pyrazole with a strong base like n-butyllithium (n-BuLi) to generate a C5-lithiated intermediate, which is then trapped with elemental iodine. nih.gov Similarly, regioselective bromination at the C4 position can be accomplished using reagents like N-bromosaccharin under solvent-free conditions, catalyzed by silica gel supported sulfuric acid. researchgate.net

| Pyrazole Substrate | Reagent(s) | Position of Halogenation | Selectivity |

| 1-Aryl-3-CF₃-1H-pyrazoles | I₂ / Ceric Ammonium Nitrate (CAN) | C4 | Highly regioselective for C4 nih.gov |

| 1-Aryl-3-CF₃-1H-pyrazoles | 1. n-BuLi; 2. I₂ | C5 | Exclusive for C5 nih.gov |

| 1,1,3,3-Tetramethoxypropane + Arylhydrazines (in situ pyrazole formation) | KIO₃ / (PhSe)₂ | C4 | Selective for C4 nih.gov |

| 1,3-Diketones + Arylhydrazines (in situ pyrazole formation) | N-Bromosaccharin | C4 | Regioselective for C4 researchgate.net |

This table compares different methods for the regioselective halogenation of the pyrazole ring.

Direct C-H Halogenation at the Pyrazole C4 Position

The most common and direct approach for introducing a halogen atom onto a pyrazole ring is through electrophilic aromatic substitution. The C4 position of the pyrazole nucleus is the most nucleophilic and, therefore, the most susceptible to attack by electrophiles. encyclopedia.pubquora.comnih.gov This inherent reactivity makes direct C-H halogenation at this position a highly effective and frequently employed strategy. researchgate.netresearchgate.netresearchgate.net Halogenation almost invariably occurs at the C4 position first before substitution at other positions, which would require more forcing conditions. researchgate.netresearchgate.netmdpi.com

The introduction of an iodine atom at the C4 position of a pyrazole ring can be accomplished using various electrophilic iodinating agents. A common method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. For instance, a combination of I₂ and ceric ammonium nitrate (CAN) in acetonitrile has been shown to be effective for the regioselective C4 iodination of 1-aryl-3-CF₃-pyrazoles. nih.gov Other effective systems for the iodination of pyrazoles include I₂ combined with iodic acid (HIO₃). mdpi.com

Alternative and highly efficient iodinating agents include N-Iodosuccinimide (NIS), often used in acidic media such as sulfuric acid or various carboxylic acids. mdpi.com Palladium-catalyzed C-H iodination using molecular iodine as the sole oxidant has also been developed, proving compatible with a range of heterocycles, including pyrazoles. nih.gov A one-pot protocol for the synthesis and subsequent C4-iodination of pyrazoles has been reported using potassium iodate (KIO₃) as the iodine source and diphenyl diselenide as a catalyst under acidic conditions. nih.gov

Table 1: Selected Electrophilic Iodination Reagents for Pyrazoles

| Reagent System | Substrate Example | Notes |

|---|---|---|

| I₂ / Ceric Ammonium Nitrate (CAN) | 1-aryl-3-CF₃-pyrazoles | Mild oxidant enables regioselective iodination at C4. nih.gov |

| I₂ / HIO₃ | General Pyrazoles | Efficient and avoids toxic waste. mdpi.com |

| N-Iodosuccinimide (NIS) / Acid | General Pyrazoles | Effective in various acidic media. mdpi.com |

Similar to iodination, the bromination of pyrazoles at the C4 position is readily achieved through electrophilic substitution. The most conventional reagent for this transformation is molecular bromine (Br₂), which reacts efficiently with alkyl-substituted pyrazoles in non-aqueous media like dichloromethane or chloroform to yield 4-bromopyrazoles in high yields (75-96%). mdpi.com The use of additives such as sodium hydroxide can facilitate the bromination of less reactive pyrazole substrates by neutralizing the HBr byproduct. mdpi.com

N-Bromosuccinimide (NBS) serves as a convenient and milder alternative to elemental bromine for the C4 bromination of pyrazoles. acs.org The reaction typically proceeds under mild conditions and provides excellent yields of the 4-bromo derivatives. mdpi.com

N-halosuccinimides (NXS), including N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), are widely utilized as efficient and easy-to-handle halogenating agents for pyrazoles. acs.orgresearchgate.netnih.gov These reagents allow for the regioselective halogenation at the C4 position under mild conditions, often at room temperature and without the need for a catalyst. researchgate.netresearchgate.net Reactions with NXS can be performed in various solvents, including carbon tetrachloride and water, providing 4-halopyrazoles in excellent yields. researchgate.netmdpi.com

The reactivity of N-halosuccinimides can be enhanced. For example, the organocatalyst gallocyanine has been shown to act as a halogen-transfer agent, facilitating the halogenation of pyrazoles and other heterocycles with NXS under mild, metal-free conditions. acs.orgnih.gov In some protocols, dimethyl sulfoxide (DMSO) has been found to act as both a solvent and a catalyst, activating the NXS reagent. beilstein-archives.org

Table 2: Halogenation of Pyrazoles using N-Halosuccinimides (NXS)

| NXS Reagent | Halogen Introduced | Typical Conditions | Yields |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | Chlorine | CCl₄ or H₂O, 20-25 °C | 95-98% mdpi.com |

| N-Bromosuccinimide (NBS) | Bromine | CCl₄ or H₂O, 20-25 °C | 90-99% mdpi.com |

The halogenation of pyrazoles at the C4 position proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism. The pyrazole ring is an electron-rich aromatic system. Computational analysis of its electron density reveals that the C4 carbon atom possesses the highest electron density, making it the most nucleophilic site. quora.com Consequently, electrophiles, such as a halonium ion (X⁺) generated from the halogenating reagent, will preferentially attack this position.

The attack on C4 leads to a stable cationic intermediate (a sigma complex) where the positive charge is delocalized without involving the highly unfavorable placement of a positive charge on an sp²-hybridized nitrogen atom (an azomethine cation). rrbdavc.org In contrast, electrophilic attack at the C3 or C5 positions would generate a highly unstable intermediate with a positive charge on the nitrogen, resulting in a much higher activation energy for these pathways. rrbdavc.org This electronic preference ensures high regioselectivity for C4 halogenation. Selectivity can be further controlled by existing substituents on the ring, which can modulate the ring's reactivity, or by the choice of reaction conditions.

Sequential Halogenation of Pre-functionalized Pyrazole Precursors

A logical and effective strategy for synthesizing asymmetrically substituted compounds like 3-(4-Bromophenyl)-4-iodo-1H-pyrazole involves a sequential approach. This method relies on the initial synthesis of a pyrazole precursor that is already functionalized at one position, followed by a subsequent, regioselective halogenation at another position.

For the target molecule, the synthesis would likely proceed in two key steps:

Formation of the Pyrazole Ring : The synthesis of the 3-(4-bromophenyl)-1H-pyrazole intermediate. This is typically achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine source. researchgate.net For instance, reacting a derivative of 4-bromoacetophenone with a suitable reagent can form the pyrazole core.

C4-Iodination : The subsequent regioselective iodination of the 3-(4-bromophenyl)-1H-pyrazole intermediate at the C4 position. This step would employ one of the electrophilic iodination methods described previously (e.g., using NIS or I₂/oxidant) to install the iodine atom specifically at the electron-rich C4 position.

This sequential approach allows for the controlled and unambiguous introduction of different substituents onto the pyrazole and its appended aryl ring.

Orthogonal Halogenation Approaches for Polyhalogenated Pyrazoles

Orthogonal synthesis provides maximum control for producing polyhalogenated pyrazoles, allowing different halogens to be installed at specific positions by using distinct, non-interfering chemical reactions. This is crucial for creating complex molecules like this compound.

Several strategies enable such selective functionalization:

Exploiting Inherent Reactivity : The most straightforward orthogonal approach leverages the different reactivities of the pyrazole ring positions. As established, the C4 position is most susceptible to electrophilic attack. In contrast, the C5 proton is the most acidic C-H bond on the ring. encyclopedia.pubnih.gov This difference allows for a two-step halogenation:

An electrophilic halogenation (e.g., with NBS or NIS) to install a halogen at C4.

A deprotonation at C5 using a strong base (e.g., n-butyllithium) followed by quenching with a different halogen source (e.g., I₂ or CBr₄) to install a second, different halogen at C5. encyclopedia.pubnih.gov

Protecting Group Strategies : The use of protecting groups can direct halogenation to specific sites, which can be particularly useful for controlling substitution on the nitrogen atoms or other positions.

By combining the synthesis of a pre-halogenated starting material (like 4-bromoacetophenone) to build the pyrazole ring, and then applying regioselective C-H functionalization techniques, a fully orthogonal synthesis of this compound can be achieved with high precision.

Incorporation of the 4-Bromophenyl Substituent at Pyrazole C3

The introduction of an aryl group, specifically a 4-bromophenyl moiety, at the C3 position of the pyrazole ring is a critical step. This can be accomplished through several synthetic approaches, primarily by building the ring from precursors already containing the aryl group or by attaching the aryl group to a pre-existing pyrazole scaffold.

A foundational and widely employed method for pyrazole synthesis is the Paal-Knorr condensation, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. dergipark.org.trresearchgate.net To introduce the 4-bromophenyl group, 4-bromophenylhydrazine is a key reagent. This reaction can theoretically lead to two regioisomers when an unsymmetrical 1,3-dicarbonyl is used. However, by carefully selecting the diketone, the synthesis can be directed towards the desired isomer.

For instance, the reaction of a β-ketoaldehyde or a diketone where one carbonyl is significantly more reactive than the other with 4-bromophenylhydrazine can provide a degree of regioselectivity. The initial condensation typically occurs at the more electrophilic carbonyl carbon, followed by cyclization and dehydration to form the aromatic pyrazole ring. This method places the 4-bromophenyl group on one of the nitrogen atoms (N1) or on a carbon atom (C3 or C5), depending on the specific 1,3-dicarbonyl substrate and reaction conditions. rsc.org

Table 1: Examples of Pyrazole Synthesis using Arylhydrazines and 1,3-Diketones

| 1,3-Diketone | Arylhydrazine | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Acetylacetone | Phenylhydrazine | H2SO4/SiO2, Solvent-free | 4-Bromo-3,5-dimethyl-1-phenylpyrazole | researchgate.net |

| Benzoylacetone | 4-Nitrophenylhydrazine | H2SO4/SiO2, Solvent-free | 4-Bromo-1-(4-nitrophenyl)-5-methyl-3-phenylpyrazole | researchgate.net |

| Pentane-2,4-dione | 4-Bromophenylhydrazine | [Ce(L-Pro)2]2(Oxa) | 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole | rsc.org |

This table presents examples of the one-pot synthesis of various substituted pyrazoles through the condensation of 1,3-diketones and arylhydrazines, followed by bromination.

Modern synthetic organic chemistry offers powerful tools for forming carbon-carbon bonds, and palladium-catalyzed cross-coupling reactions are particularly effective for arylating heterocyclic rings. nih.govnih.gov The direct C-H arylation of the pyrazole ring at the C3 position presents a significant challenge due to the lower reactivity of this position compared to C4 or C5. nih.gov

Despite these challenges, robust protocols have been developed. For example, a Pd(II)/Phenanthroline catalyst system has been shown to effectively arylate the C3 position of N-protected pyrazoles with aryl iodides or bromides. nih.gov This method avoids the need for pre-functionalizing the pyrazole ring at C3 (e.g., as a boronic acid or stannane), offering a more atom-economical route.

Another prominent strategy is the Suzuki-Miyaura coupling reaction. nih.govmdpi.com This involves the reaction of a C3-halogenated pyrazole (e.g., 3-bromo- or 3-iodopyrazole) with a 4-bromophenylboronic acid derivative in the presence of a palladium catalyst and a base. This approach is highly versatile and tolerates a wide range of functional groups on both coupling partners.

Table 2: Cross-Coupling Reactions for C3-Arylation of Pyrazoles

| Pyrazole Substrate | Coupling Partner | Catalyst System | Reaction Type | Product | Reference |

|---|---|---|---|---|---|

| 1-Methylpyrazole | Iodobenzene | Pd(OAc)2 / 1,10-Phenanthroline | Direct C-H Arylation | 1-Methyl-3-phenyl-1H-pyrazole | nih.gov |

| 3-Iodo-1H-pyrazole derivative | Phenylboronic acid | Pd(PPh3)4 / Base | Suzuki Coupling | 3-Phenyl-1H-pyrazole derivative | nih.govmdpi.com |

This table summarizes representative cross-coupling methods used to introduce aryl substituents at the C3 position of a pyrazole ring.

An alternative and often highly efficient strategy is to construct the pyrazole ring from acyclic precursors that already contain the 4-bromophenyl group. This approach transfers the challenge from pyrazole substitution to the synthesis of a suitable starting material.

A primary class of intermediates is 1-(4-bromophenyl)-substituted 1,3-dicarbonyl compounds. For example, 4-(4-bromophenyl)-2,4-dioxobutanoic acid can be synthesized via a Claisen condensation between 4-bromoacetophenone and diethyl oxalate. mdpi.com This α,γ-diketo acid can then be reacted with hydrazine hydrate (H₂NNH₂) to form 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid. The reaction proceeds with high regioselectivity, as the ketone carbonyl is more reactive towards hydrazine than the ester-derived carbonyl, leading to the desired C3 substitution.

Another valuable intermediate is 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde. This compound can be prepared through the Vilsmeier-Haack formylation of a semicarbazone derived from 4-bromoacetophenone. researchgate.net This intermediate is particularly useful as the 4-formyl group can be further manipulated, although for the synthesis of the target molecule, the C4 position needs to be iodinated.

Scheme 1: Synthesis via a 1,3-Dicarbonyl Intermediate

Synthesis of a 3-(4-bromophenyl)pyrazole derivative from 4-bromoacetophenone via a 1,3-dicarbonyl intermediate. mdpi.com

Stepwise Synthetic Pathways to this compound

The synthesis of the target compound, this compound, requires a multi-step sequence that combines the installation of the C3-aryl group with the regioselective iodination of the C4 position. A logical and efficient pathway involves first constructing the 3-(4-bromophenyl)-1H-pyrazole core, followed by direct iodination.

Step 1: Synthesis of 3-(4-bromophenyl)-1H-pyrazole

This precursor can be synthesized using the intermediate approach described in section 2.3.3. A common method starts with 4-bromoacetophenone.

Formation of a 1,3-Dicarbonyl Equivalent: 4-bromoacetophenone is reacted with a suitable C2-electrophile, such as dimethylformamide dimethyl acetal (DMF-DMA), to generate an enaminone, 1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one. This serves as a masked 1,3-dicarbonyl compound.

Cyclocondensation: The resulting enaminone is then reacted directly with hydrazine hydrate in a suitable solvent like ethanol or acetic acid. The reaction proceeds via nucleophilic attack by the hydrazine, followed by cyclization and elimination of dimethylamine and water to yield 3-(4-bromophenyl)-1H-pyrazole.

Step 2: Iodination of 3-(4-bromophenyl)-1H-pyrazole

The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution, which occurs preferentially at the C4 position. mdpi.com Therefore, the C4-iodo group can be introduced by treating 3-(4-bromophenyl)-1H-pyrazole with an electrophilic iodine source.

Electrophilic Iodination: The pyrazole from Step 1 is dissolved in a solvent such as dichloromethane (DCM), chloroform, or acetic acid. An iodinating agent, such as N-Iodosuccinimide (NIS) or iodine (I₂) in the presence of an oxidizing agent (e.g., nitric acid) or a base (e.g., sodium bicarbonate), is added. researchgate.net The reaction is typically stirred at room temperature until completion. Work-up and purification by crystallization or column chromatography yield the final product, this compound.

This stepwise approach provides a reliable and high-yielding route to the target molecule, leveraging established methodologies for both pyrazole ring formation and subsequent electrophilic halogenation.

Advanced Chemical Transformations and Derivatizations of 3 4 Bromophenyl 4 Iodo 1h Pyrazole

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions are paramount for the functionalization of 3-(4-bromophenyl)-4-iodo-1H-pyrazole, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The presence of two different carbon-halogen bonds (C-I and C-Br) allows for sequential and site-selective modifications.

The C4-I bond on the pyrazole (B372694) ring is the more reactive site for palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond. This allows for selective functionalization at this position. For most of these reactions, protection of the pyrazole N-H is necessary to prevent catalyst inhibition and side reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the 4-iodopyrazole (B32481) with aryl or vinyl boronic acids or their esters. researchgate.net The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base. organic-chemistry.orgnih.gov For N-unprotected pyrazoles, specific precatalysts may be required to overcome the inhibitory effect of the free N-H group. organic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the 4-iodopyrazole with a terminal alkyne. acs.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (usually CuI) and an amine base. acs.orgmasterorganicchemistry.com The reaction proceeds under mild conditions and is highly effective for iodopyrazoles. researchgate.net

Heck Reaction: The Heck-Mizoroki reaction involves the coupling of the 4-iodopyrazole with an alkene to form a 4-alkenyl-1H-pyrazole. baranlab.orgnih.gov This palladium-catalyzed reaction requires a base and often a phosphine ligand. Studies on 1-protected-4-iodo-1H-pyrazoles have shown that ligands such as P(OEt)₃ can be effective for this transformation. baranlab.org

Stille Coupling: The Stille coupling reaction uses an organotin reagent as the coupling partner for the 4-iodopyrazole. nih.gov This method is known for its tolerance of a wide variety of functional groups. wikipedia.org The reaction is catalyzed by a palladium(0) complex, and the reactivity of the halide follows the order I > Br, allowing for selective coupling at the C4 position. nih.govscielo.br

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling at the C4-Iodo Position

| Coupling Reaction | Aryl/Vinyl Partner | Catalyst System | Base | Solvent | Typical Temp. (°C) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(OAc)₂ / Ligand | K₂CO₃, K₃PO₄ | Dioxane, DMA | 60-110 |

| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Piperidine | THF, DMF | Room Temp - 80 |

| Heck | R-CH=CH₂ | Pd(OAc)₂ / Ligand | KOAc, Et₃N | DMA, DMF | 130-150 |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | (Often not required) | Toluene, THF | 80-110 |

Note: Reaction conditions are generalized and may require optimization for specific substrates. N-protection of the pyrazole is often required.

While the C4 position is readily functionalized via its iodo substituent, the C5 position can also be selectively targeted through palladium-catalyzed direct C-H activation. Research has demonstrated that N-protected 4-iodo- or 4-bromopyrazoles can undergo direct arylation at the C5 position with aryl bromides. arkat-usa.org This reaction is highly chemoselective, leaving the C4-halogen bond intact for subsequent transformations. arkat-usa.org A simple, phosphine-free catalyst system, such as Pd(OAc)₂ with KOAc as the base in DMA, has been proven effective. arkat-usa.org The N-substituent on the pyrazole ring, such as a benzyl (B1604629) or methyl group, plays a crucial role, as the reaction fails with unprotected pyrazoles, likely due to catalyst poisoning by the free N-H. arkat-usa.org

The differential reactivity of the carbon-iodine and carbon-bromine bonds is a cornerstone of selective functionalization strategies for this compound. In palladium-catalyzed cross-coupling reactions, the order of halide reactivity is generally I > OTf > Br >> Cl. acs.org

This reactivity hierarchy allows for the selective functionalization of the C4-I bond on the pyrazole ring while leaving the C-Br bond on the phenyl ring untouched. By carefully controlling the reaction conditions (e.g., using milder temperatures or specific catalyst systems), one can achieve highly selective Suzuki, Sonogashira, or Heck couplings at the C4 position. acs.orgarkat-usa.org

Furthermore, the chemoselectivity can be extended to three sites. As described previously, direct C-H arylation at the C5 position can be performed without affecting either the C4-I or the C-Br bond. arkat-usa.org Following this initial C5-functionalization, the C4-I bond can then be targeted for a subsequent cross-coupling reaction, such as a Suzuki-Miyaura coupling, to generate a C4,C5-diarylated pyrazole derivative. arkat-usa.org This stepwise approach provides a powerful pathway to complex, unsymmetrically substituted pyrazole structures.

Table 2: Hierarchy of Reactivity for Selective Functionalization

| Position | Bond Type | Relative Reactivity | Preferred Reaction Type |

|---|---|---|---|

| C5 | C-H | 1st (under specific conditions) | Pd-catalyzed Direct C-H Arylation |

| C4 | C-I | 2nd | Pd-catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) |

| Phenyl C4' | C-Br | 3rd | Pd-catalyzed Cross-Coupling (harsher conditions) |

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrazoles

Nucleophilic aromatic substitution (SNAr) is a reaction pathway where a nucleophile displaces a leaving group on an aromatic ring. For an SNAr reaction to proceed, the aromatic ring must be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. baranlab.org

In the case of this compound, the pyrazole ring itself is considered an electron-deficient heterocycle, but it lacks the strong activating groups (like a nitro group) that are typically required for facile SNAr reactions. nih.gov Therefore, direct displacement of the C4-iodo group by common nucleophiles under standard SNAr conditions is generally difficult and not a preferred synthetic route. nih.gov The reaction would likely require harsh conditions or further activation of the pyrazole ring system, for instance, by N-functionalization with a potent electron-withdrawing group. acs.org While copper-catalyzed C-O coupling reactions with alcohols have been reported for 4-iodopyrazoles, these proceed via a different mechanism than the classical addition-elimination SNAr pathway. arkat-usa.org

Functional Group Interconversions on the 4-Bromophenyl Moiety

The 4-bromophenyl group offers a secondary site for modification. While less reactive than the C4-iodopyrazole moiety in palladium-catalyzed cross-coupling, the C-Br bond can be selectively transformed into other functional groups, often after the C4 position has been derivatized.

One important transformation is the conversion of the aryl bromide to a nitrile group (cyanation). This can be achieved using various cyanide sources, such as Zn(CN)₂, in the presence of a palladium or nickel catalyst. nih.gov These reactions often show good functional group tolerance, making them suitable for complex molecules. For example, a Pd/ligand system could be employed to convert the C-Br bond to a C-CN bond after the C-I bond has already been functionalized via a Sonogashira or Suzuki reaction.

Another potential transformation is the copper-catalyzed halogen exchange, sometimes referred to as an "aromatic Finkelstein reaction." researchgate.net Under specific conditions using a copper(I) catalyst, a diamine ligand, and a halide salt (e.g., NaI), an aryl bromide can be converted into an aryl iodide. researchgate.net While this would convert the subject compound into a di-iodo species, the principle demonstrates that the C-Br bond is amenable to transformations beyond standard C-C coupling.

N-Functionalization and Derivatization of the Pyrazole Nitrogen

The acidic proton on the pyrazole nitrogen (N1) plays a critical role in the reactivity of the entire molecule. In many transition metal-catalyzed reactions, the presence of a free N-H group can lead to deprotonation by the base, catalyst poisoning, or undesired side reactions. arkat-usa.org Therefore, protection of the pyrazole nitrogen is a common and often necessary first step in a synthetic sequence.

A variety of protecting groups can be installed on the pyrazole nitrogen. Common choices include:

Trityl (Tr): A bulky group that provides steric hindrance and is often used in cross-coupling reactions. baranlab.org

Benzyl (Bn): A stable group installed using benzyl halides, which can influence the reactivity of the pyrazole ring. arkat-usa.org

Ethoxyethyl (EtOEt): This group can be introduced under acidic conditions using ethyl vinyl ether and is useful for various transformations.

Boc (tert-butyloxycarbonyl): Installed using Boc anhydride, it is a common protecting group in organic synthesis.

The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its eventual removal. This N-functionalization not only facilitates other reactions but also represents a key derivatization in itself, as the nature of the N1-substituent can significantly modulate the biological and physical properties of the final compound.

Conclusion and Future Research Directions

Summary of Current Research Achievements in the Chemistry of 3-(4-Bromophenyl)-4-iodo-1H-pyrazole

Research on pyrazole (B372694) chemistry has established a solid foundation for the synthesis and manipulation of halogenated derivatives. While specific studies focusing exclusively on this compound are not extensively detailed in current literature, its chemistry can be inferred from the well-documented reactivity of its constituent parts. The pyrazole core is a recognized "privileged structural motif" in agrochemicals and pharmaceuticals. nih.govnih.gov

The primary achievement in this area is the development of regioselective halogenation methods that allow for the precise introduction of iodine at the C4 position of the pyrazole ring. Methods for the direct iodination of N-aryl-pyrazoles often utilize elemental iodine in the presence of a mild oxidant like ceric ammonium nitrate (CAN). nih.gov This approach provides a reliable route to 4-iodopyrazoles. nih.gov Alternative methods include electrochemical iodination, which offers an environmentally friendly pathway by avoiding hazardous reagents. researchgate.netresearchgate.net

The presence of both a bromo and an iodo substituent on the molecule is particularly significant. The carbon-iodine bond is more reactive than the carbon-bromine bond in transition-metal-catalyzed cross-coupling reactions, allowing for selective functionalization. Iodopyrazoles are valuable precursors for creating more complex molecules through reactions like Suzuki-Miyaura and Sonogashira cross-couplings. nih.gov This differential reactivity enables the sequential introduction of different substituents at the C4 position (via the iodo group) and the phenyl ring (via the bromo group), making this compound a powerful building block for constructing diverse molecular architectures.

Prospects for Novel Synthetic Methodologies and Chemical Transformations

Future synthetic efforts will likely focus on developing more efficient, sustainable, and versatile methods for the synthesis of this compound and its derivatives.

Novel Synthetic Methodologies:

One-Pot Syntheses: The development of one-pot procedures that combine the formation of the pyrazole ring with subsequent regioselective iodination would significantly streamline the synthesis process. nih.gov

Eco-Friendly Approaches: Green chemistry methodologies, such as microwave-assisted synthesis or the use of deep eutectic solvents, are expected to gain more traction for the synthesis of pyrazole analogues. ias.ac.in Electrochemical methods, which use electrons as clean reactants, are also a promising avenue for halogenating pyrazoles without hazardous chemical oxidants. researchgate.net

Flow Chemistry: Continuous flow processes could offer improved control over reaction conditions, leading to higher yields and purity for the synthesis of halogenated pyrazoles.

Advanced Chemical Transformations: The true potential of this compound lies in its capacity for further chemical transformations. The C-I bond at the pyrazole C4 position is the primary site for initial functionalization.

| Reaction Type | Reagent/Catalyst | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | 4-Aryl-3-(4-bromophenyl)-1H-pyrazole |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 3-(4-Bromophenyl)-4-(alkynyl)-1H-pyrazole |

| Heck Coupling | Alkene, Pd catalyst | 3-(4-Bromophenyl)-4-(alkenyl)-1H-pyrazole |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | 4-Amino-3-(4-bromophenyl)-1H-pyrazole |

Following the selective modification at the C4 position, the less reactive C-Br bond on the phenyl ring can be targeted for a second cross-coupling reaction, enabling the synthesis of highly complex, tri-substituted pyrazole derivatives.

Integration with Advanced Computational Techniques for Rational Design

Computational chemistry is an indispensable tool for understanding and predicting the properties of pyrazole derivatives. eurasianjournals.com Techniques like Density Functional Theory (DFT) and molecular dynamics simulations can provide deep insights into the structural and electronic properties of this compound, guiding the rational design of new compounds and synthetic pathways. eurasianjournals.comnih.govresearchgate.net

Applications of Computational Chemistry:

Reactivity Prediction: DFT calculations can model the electron distribution within the molecule, helping to predict the relative reactivity of the C-I and C-Br bonds and foresee the regioselectivity of electrophilic substitution reactions. mdpi.com

Spectroscopic Analysis: Computational methods can aid in the interpretation of spectroscopic data (e.g., NMR, IR), which is crucial for the structural characterization of newly synthesized polyhalogenated pyrazoles. mdpi.comresearchgate.net

Drug Discovery: Molecular modeling and docking studies can predict how pyrazole derivatives interact with biological targets. eurasianjournals.comresearchgate.net This allows for the in-silico screening of virtual libraries of compounds derived from the this compound scaffold, accelerating the discovery of new potential therapeutic agents. eurasianjournals.comnih.gov

The integration of these computational tools with experimental work will facilitate a more efficient and targeted approach to developing novel pyrazole-based molecules with desired properties. eurasianjournals.com

Future Directions in the Exploration of Polyhalogenated Pyrazole Derivatives

The exploration of polyhalogenated pyrazoles, using scaffolds like this compound, is a promising frontier in chemical research. The presence of multiple halogen atoms can significantly influence the physicochemical and biological properties of the molecule.

Future research in this area will likely focus on several key themes:

Medicinal Chemistry: Pyrazoles are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govias.ac.innih.gov The systematic synthesis and screening of a library of derivatives from this compound could lead to the discovery of new drug candidates with enhanced potency and selectivity.

Materials Science: The rigid, planar structure of the pyrazole ring, combined with the potential for extensive functionalization, makes these compounds interesting candidates for the development of novel organic materials, such as fluorescent sensors or materials with specific electronic properties. nih.gov

Agrochemicals: Pyrazole derivatives are already established as effective fungicides, herbicides, and insecticides. nih.gov The exploration of new polyhalogenated pyrazoles could yield next-generation agrochemicals with improved efficacy.

Supramolecular Chemistry: The study of intermolecular interactions, such as halogen bonding, in the crystal structures of polyhalogenated pyrazoles can inform the design of complex supramolecular architectures. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Bromophenyl)-4-iodo-1H-pyrazole?

- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted pyrazole precursors and halogenated aromatic aldehydes. For example, cyclization of α,β-unsaturated ketones (derived from 1,3-diketones and aldehydes) with hydrazine derivatives is a key step. Purification often involves column chromatography using ethyl acetate/petroleum ether gradients, followed by crystallization from mixed solvents like DMSO or toluene .

Q. What spectroscopic and crystallographic methods are used for structural characterization?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1678 cm⁻¹, C-N at ~1300 cm⁻¹) .

- NMR : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.64–7.72 ppm) .

- X-ray Diffraction : Determines crystal packing and bond lengths (e.g., C-Br bond length: ~1.89 Å; C-I bond length: ~2.10 Å) .

- Single-Crystal Analysis : Validates dihedral angles between pyrazole and aryl rings (e.g., 21.8°–41.8° deviations due to steric effects) .

Advanced Research Questions

Q. How can crystallographic software resolve ambiguities in molecular conformation?

- Methodological Answer : Programs like SHELXL (for refinement) and OLEX2 (for visualization) are critical. For example:

- SHELXL : Refines anisotropic displacement parameters to resolve disorder in bromophenyl substituents .

- OLEX2 : Generates electron density maps to validate hydrogen bonding (e.g., C–H⋯O interactions with DH⋯A = 2.4 Å) .

- Validation Tools : CheckCIF reports in PLATON identify symmetry mismatches or over-constrained thermal parameters .

Q. How to design experiments to assess structure-activity relationships (SAR) in pharmacological studies?

- Methodological Answer :

- Substituent Variation : Replace bromo/iodo groups with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to modulate bioactivity .

- Bioassay Selection : Use cancer cell lines (e.g., MCF-7, HepG2) for cytotoxicity screening and σ receptor binding assays (IC₅₀ < 1 μM for antagonists) .

- Control Experiments : Compare activity with non-halogenated analogs to isolate halogen-specific effects .

Q. How to address contradictory bioactivity data across studies?

- Methodological Answer :

- Solvent Effects : Polar solvents like DMSO may enhance solubility but reduce membrane permeability (e.g., emission spectra shift from 356 nm in DMSO vs. 342 nm in hexane) .

- Crystallographic Validation : Confirm that structural variations (e.g., axial vs. equatorial substituents) correlate with activity differences .

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., LogP vs. IC₅₀) .

Q. What methodological considerations apply to hydrogen bonding and π-π interaction analysis in crystal packing?

- Methodological Answer :

- Hydrogen Bonds : Use Mercury software to measure DH⋯A distances (e.g., 2.2–2.5 Å for C–H⋯N interactions) and angles (>150°) .

- π-π Stacking : Calculate centroid-to-centroid distances (<4.0 Å) and dihedral angles (<10°) using PLATON .

- Thermal Motion : Differentiate static vs. dynamic disorder via TLS refinement in SHELXL .

Q. How to optimize synthetic yields for pyrazole derivatives with bulky substituents?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 60°C for 30 min vs. 24 hr conventional heating) .

- Catalysis : Use Pd(PPh₃)₄ for Suzuki couplings to install aryl groups (yield >75%) .

- Solvent Selection : High-boiling solvents (e.g., DMF) improve solubility but require careful purification to remove byproducts .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.